molecular formula C8H8N2O4 B1312921 Methyl 5-amino-2-nitrobenzoate CAS No. 35998-96-0

Methyl 5-amino-2-nitrobenzoate

Cat. No. B1312921
CAS RN: 35998-96-0
M. Wt: 196.16 g/mol
InChI Key: HBQRFDGMJZUGQV-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-nitrobenzoate is a chemical compound with the molecular formula C8H8N2O4 . It has a molecular weight of 196.16 . The IUPAC name for this compound is methyl 2-amino-5-nitrobenzoate .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Methyl 5-amino-2-nitrobenzoate serves as a starting material or intermediate in the synthesis of complex molecules. For instance, it has been used in the synthesis of chlorantraniliprole, a widely used insecticide, demonstrating the compound's utility in agrochemical research (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010). Another study highlights its role in the synthesis of hydrogen-bonded structures, showcasing its application in material science and crystal engineering (J. Portilla et al., 2007).

Crystallography and Material Properties

  • Research in crystallography has detailed the hydrogen-bonded structures formed by derivatives of Methyl 5-amino-2-nitrobenzoate. These studies are crucial for understanding molecular interactions and designing new materials with desired properties. For example, the investigation of hydrogen-bonded chains and sheets in specific derivatives provides insights into the polarized structures and intermolecular bonding patterns (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007).

Novel Syntheses and Green Chemistry

  • A noteworthy contribution to green chemistry and synthesis efficiency is the development of a new nitration process for Methyl 3-methylbenzoate, highlighting the environmental benefits of selective and controlled chemical reactions. This advancement underscores the importance of Methyl 5-amino-2-nitrobenzoate and its derivatives in fostering more sustainable chemical processes (Wen-yi Mei, Sen Yao, Ming-jun Yu, & Risheng Yao, 2018).

Applications in Biochemistry and Drug Development

  • Although the focus here is not on drug use or dosage, it's worth noting that the structural and synthetic studies of Methyl 5-amino-2-nitrobenzoate and related compounds lay foundational knowledge for drug development and biochemical research. For instance, research on the synthesis and crystal structure of complexes involving nitrobenzoate derivatives helps in understanding their interaction mechanisms, which can be vital for pharmaceutical applications (Nong Wang & Qi Shi, 2011).

properties

IUPAC Name

methyl 5-amino-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQRFDGMJZUGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466115
Record name Methyl 5-amino-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-nitrobenzoate

CAS RN

35998-96-0
Record name Methyl 5-amino-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35998-96-0
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Synthesis routes and methods

Procedure details

5-Amino-2-nitro-benzoic acid (compound A′) (910 mg) was dissolved in methanol (50 ml). Thionyl chloride (0.74 ml) was added dropwise to the solution on an ice bath, and a reaction was allowed to proceed under reflux with heating for 12 hr. After the completion of the reaction, the reaction solution was allowed to stand for cooling to room temperature and was then concentrated under the reduced pressure. The residue was purified by column chromatography eluted with a chloroform-methanol system to give 5-amino-2-nitro-benzoic acid methyl ester (410 mg, yield 42%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AJA Medici, LN Owen, C Sflomos - Journal of the Chemical Society …, 1977 - pubs.rsc.org
… The weakly basic methyl 5-amino-2-nitrobenzoate, when treated at ambient temperature with ethylene oxide in … Hydroxyethylation of Methyl 5-Amino-2-nitrobenzoate.- …
Number of citations: 5 pubs.rsc.org
MK Jeon, DS Kim, HJ La, DC Ha, YD Gong - Tetrahedron letters, 2005 - Elsevier
… On the other hand, resin-bound methyl 5-amino-2-nitrobenzoate 15, prepared from reductive amination of AMEBA resin 13 with the corresponding aniline 14, gave benzoylated resin 16 …
Number of citations: 19 www.sciencedirect.com
KR Ramachandran Nair - lib.unipune.ac.in
… for the first time recently by Fairwell Methyl 5-amino-2-nitrobenzoate was prepared starting … gave methyl 5-amino-2nitrobenzoate. The synthetic routes followed are shown in Chart I. …
Number of citations: 2 lib.unipune.ac.in
AH Mahmoud, DA Abou El Ella, MAH Ismail… - European journal of …, 2012 - Elsevier
… The synthesis of this starting material (VIII) was based on protecting 5-amino-2-nitrobenzoic acid carboxylic acid by esterification to yield methyl 5-amino-2-nitrobenzoate (IV). The ester …
Number of citations: 11 www.sciencedirect.com
X Yang, L Yuan, K Yamato, AL Brown… - Journal of the …, 2004 - ACS Publications
… Methyl 5-Amino-2-nitrobenzoate (1c). To a solution of 1b (2.17 g, 9.12 mmol) in MeOH (50 mL) was added concentrated H 2 SO 4 (0.9 mL) with stirring. The solution was refluxed for 0.5 …
Number of citations: 103 pubs.acs.org
J Zhang, Z Yang, S Zhang, Z Xie, S Han, L Wang… - Analytica Chimica …, 2020 - Elsevier
… 4-Bromo-1,8-naphthalic anhydride and methyl 5-amino-2-nitrobenzoate were obtained from Energy Chemical Co. (Shanghai, China). Other reagents and chemicals were of analytical …
Number of citations: 29 www.sciencedirect.com
AJ Abela Medici - 1976 - spiral.imperial.ac.uk
The first part of this work reviews some of the more important aspects of the chemotherapy of cancer with special emphasis on the modes of action of some widely-used …
Number of citations: 2 spiral.imperial.ac.uk

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